molecular formula C23H20BrN3O3S B4380041 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4380041
M. Wt: 498.4 g/mol
InChI Key: KTGHXSKRPCFPMB-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a triazole ring, bromophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common route starts with the preparation of the intermediate compounds through reactions such as Claisen–Schmidt condensation and Michael addition . The final step often involves the formation of the triazole ring through cyclization reactions under specific conditions, such as using ethanol as a solvent and conducting the reaction at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.

    Material Science: Can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both bromophenyl and dimethoxyphenyl groups, along with the triazole ring, makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]phenyl]-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S/c1-28-19-10-11-20(21(13-19)29-2)27-22(25-26-23(27)31)16-5-3-4-15(12-16)14-30-18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGHXSKRPCFPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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